3-cyano-4-hydroxy-1H-indole-7-carboxamide
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Overview
Description
3-cyano-4-hydroxy-1H-indole-7-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has attracted attention for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-4-hydroxy-1H-indole-7-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide to yield 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride to afford the desired product . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyano-4-hydroxy-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-cyano-4-hydroxy-1H-indole-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-4-hydroxy-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-1H-indole-3-carbaldehyde
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- Indole-3-acetic acid
Uniqueness
3-cyano-4-hydroxy-1H-indole-7-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H7N3O2 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-cyano-4-hydroxy-1H-indole-7-carboxamide |
InChI |
InChI=1S/C10H7N3O2/c11-3-5-4-13-9-6(10(12)15)1-2-7(14)8(5)9/h1-2,4,13-14H,(H2,12,15) |
InChI Key |
SIRVZMZZYKYEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1C(=O)N)C#N)O |
Origin of Product |
United States |
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